
4-(5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)-1-(3-methylbenzyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-(5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)-1-(3-methylbenzyl)pyrrolidin-2-one is a complex molecule that likely exhibits a range of biological activities due to the presence of multiple heterocyclic structures such as pyrazole, oxadiazole, and pyrrolidinone. These structural motifs are common in pharmaceuticals and materials science due to their diverse chemical properties and biological activities.
Synthesis Analysis
The synthesis of related heterocyclic compounds has been reported using various methods. For instance, fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines were synthesized via a regioselective reaction under ultrasound irradiation, which provided excellent yields in short reaction times . Similarly, novel 5-(3-aryl-1H-pyrazol-5-yl)-1,3,4-oxadiazole derivatives were synthesized from carboxylic acid and ethyl 3-aryl-1H-pyrazole-5-carboxylate . Moreover, a one-pot condensation method was used to synthesize 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one derivatives . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For example, the spatial structure of a related oxadiazole compound was determined by X-ray diffraction analysis . The regioselectivity and structures of pyrazolo[3,4-b]pyridines were confirmed by NMR measurements and X-ray diffraction . These techniques would be essential in confirming the molecular structure of the compound under analysis.
Chemical Reactions Analysis
The chemical reactivity of similar heterocyclic compounds has been explored in various studies. For instance, the reaction of 5-(chloromethyl)-3-(4H-chromen-3-yl)-1,2,4-oxadiazole with pyrrolidine led to the formation of a related oxadiazole derivative . Additionally, the cyclization of amino pyrazoles has been investigated, demonstrating the formation of pyrazolo[3,4-b]pyridines . These reactions provide insight into the potential reactivity of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized. For example, the optical properties of novel oxadiazole derivatives were investigated, showing that absorption and emission spectra vary with substituents on the aryl ring bonded to the pyrazole moiety . The photoluminescent properties of related complexes were also studied . These studies suggest that the compound of interest may exhibit unique optical properties that could be explored for various applications.
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
Research has been conducted on the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry due to their biological and pharmacological properties. For instance, the synthesis of 1,2,4-triazoles from isonicotinic acid hydrazide and their evaluation for antimicrobial activities highlight the importance of heterocyclic compounds in developing new therapeutic agents (Bayrak et al., 2009). Similarly, the design and synthesis of sulfur-containing pyrazole-pyridine hybrids for antimicrobial activity showcase the potential of these compounds in addressing microbial resistance (Desai et al., 2022).
Biological Activity Prediction
The prediction of biological activity of synthesized compounds is a vital step in drug discovery. Studies on polycyclic systems containing 1,2,4-oxadiazole rings, such as the synthesis of 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones and their predicted biological activities, contribute to understanding the potential therapeutic applications of these compounds (Kharchenko et al., 2008).
Antimicrobial Activity
The exploration of new antimicrobial agents is crucial due to the increasing resistance to existing drugs. Research on compounds like 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives, which include piperidine or pyrrolidine rings, has shown promising antimicrobial activity, indicating the potential of such compounds in developing new antimicrobial therapies (Krolenko et al., 2016).
Propiedades
IUPAC Name |
1-[(3-methylphenyl)methyl]-4-[5-(5-methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-11-4-3-5-13(6-11)9-23-10-14(8-16(23)24)17-19-18(25-22-17)15-7-12(2)20-21-15/h3-7,14H,8-10H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUFMIARYVYOFND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CC(CC2=O)C3=NOC(=N3)C4=NNC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)-1-(3-methylbenzyl)pyrrolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

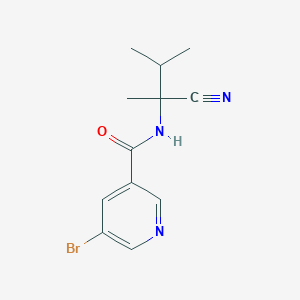
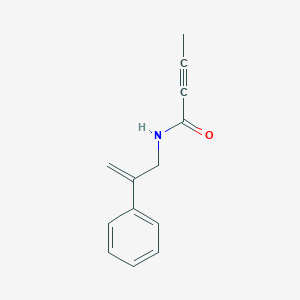
![Methoxy[1-(3-nitrophenyl)ethylidene]amine](/img/structure/B3007543.png)
![5-(4-chlorophenyl)-2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3007544.png)
![1-[2-(2-Bromoethoxy)phenyl]ethan-1-one](/img/structure/B3007549.png)
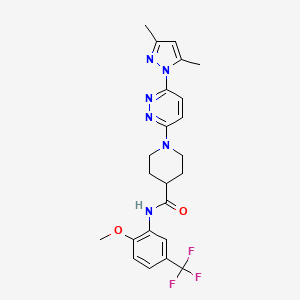
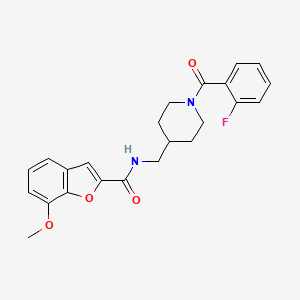
![N-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]-N'-(3-methoxyphenyl)-N-methylethanimidamide;hydroiodide](/img/structure/B3007556.png)
![N-(1-cyanocyclohexyl)-2-[2,3-dihydro-1,4-benzodioxin-6-ylmethyl(methyl)amino]acetamide](/img/structure/B3007557.png)
![N-(3-chlorophenyl)-2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B3007559.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3007560.png)
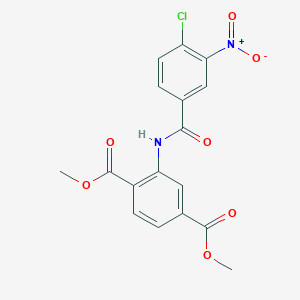
![N-[cyano(2,4-difluorophenyl)methyl]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B3007562.png)
![6-(Bromomethyl)-2,2-difluorospiro[2.5]octane](/img/structure/B3007563.png)